molecular formula C15H13N3O4S B2396140 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 2380069-88-3

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2396140
CAS No.: 2380069-88-3
M. Wt: 331.35
InChI Key: QZQPNOQWIPCKMQ-UHFFFAOYSA-N
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Description

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide is a complex organic compound that features a unique combination of furan, thiophene, and oxazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of condensation reactions. The final step involves the formation of the oxamide linkage under controlled conditions, often using reagents like oxalyl chloride and amines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce dihydro derivatives .

Scientific Research Applications

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-9-4-13(18-22-9)17-15(20)14(19)16-6-12-5-11(8-23-12)10-2-3-21-7-10/h2-5,7-8H,6H2,1H3,(H,16,19)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQPNOQWIPCKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC(=CS2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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